6-nitro-3H-quinoxalin-2-one

Computational Chemistry DFT Electronic Structure

6-Nitro-3H-quinoxalin-2-one (CAS 25652-34-0) is a nitrogen-containing heterocyclic compound belonging to the quinoxalin-2-one family, characterized by a fused benzene and pyrazine ring system with a nitro group at the 6-position. This electron-withdrawing substitution pattern confers distinct electronic properties, with the compound exhibiting a calculated HOMO-LUMO energy gap that differentiates it from halogen or alkyl-substituted analogs.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B11903556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-3H-quinoxalin-2-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2
InChIKeyFJIZTXWVMLLGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3H-quinoxalin-2-one: A Core Heterocyclic Scaffold for CNS and Anti-Infective Discovery


6-Nitro-3H-quinoxalin-2-one (CAS 25652-34-0) is a nitrogen-containing heterocyclic compound belonging to the quinoxalin-2-one family, characterized by a fused benzene and pyrazine ring system with a nitro group at the 6-position . This electron-withdrawing substitution pattern confers distinct electronic properties, with the compound exhibiting a calculated HOMO-LUMO energy gap that differentiates it from halogen or alkyl-substituted analogs . Its core scaffold serves as a key intermediate for synthesizing biologically active derivatives, including those targeting CNS disorders and infectious diseases .

Why 6-Nitro-3H-quinoxalin-2-one Cannot Be Replaced by Unsubstituted or 6-Methyl Analogs


In-class substitution of quinoxalin-2-one derivatives is not scientifically valid due to the profound impact of the 6-position substituent on both electronic properties and biological activity. A comparative DFT study showed that the 6-nitro derivative (Q3) possesses a significantly different HOMO-LUMO energy gap and global hardness compared to the unsubstituted (Q1) and 6-methyl (Q2) analogs, directly affecting its reactivity and interaction with biological targets . Furthermore, Structure-Activity Relationship (SAR) studies within the quinoxalin-2-one class have established that an electron-withdrawing group, such as -NO2 or -CF3, at the 6-position is a critical determinant for antimicrobial potency, with 6-nitro substituted compounds exhibiting activity where the parent and 6-methyl analogs are often inactive .

Quantifiable Differentiation of 6-Nitro-3H-quinoxalin-2-one Against Closest Analogs


Engineered Electronic Properties: HOMO-LUMO Gap Differentiation from Unsubstituted and Methyl Analogs

The electron-withdrawing nitro group in 6-nitro-3H-quinoxalin-2-one (Q3) dramatically alters its frontier molecular orbital energies compared to quinoxalin-2(1H)-one (Q1) and 6-methylquinoxalin-2(1H)-one (Q2). DFT calculations at the B3LYP/6-31G* level reveal distinct HOMO and LUMO energies and a significantly different energy gap (ΔE), global hardness (η), and electrophilicity (ω) for Q3, directly impacting its electron transfer capability and inhibition efficiency in corrosive environments . This electronic tuning is a direct consequence of the 6-nitro substitution and is not achievable with the unsubstituted or electron-donating methyl analog.

Computational Chemistry DFT Electronic Structure Corrosion Inhibition

Validated In Vivo Anxiolytic and Antidepressant-Like Activity in a Rodent Model

Chronic injection of 6-nitro-2(1H)-quinoxalinone (NQu) at a dose of 30 mg/kg produced statistically significant anxiolytic-like and antidepressant-like effects in Wistar rats, as measured by the Elevated Plus Maze (EPM) and Forced Swim Test (FST) respectively . This in vivo efficacy represents a clear point of differentiation from unsubstituted or 6-methyl analogs, which have not demonstrated comparable CNS activity in published reports.

CNS Drug Discovery Behavioral Pharmacology Anxiety Depression In Vivo Model

Essential Pharmacophore for Antimicrobial Activity: The Role of the 6-Nitro Group in Antibacterial and Antifungal Action

A comprehensive structure-activity relationship (SAR) study across multiple series of quinoxalin-2-ones concluded that an electron-withdrawing substituent like -NO2 or -CF3 at the 6-position is essential for antimicrobial activity . In a direct screen, a 6-nitro-3-bromomethyl derivative demonstrated good activity against various Candida strains, whereas many 6-unsubstituted or 6-methyl derivatives were inactive. A separate study on a 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivative showed potent antibacterial activity with MIC values ranging from 0.0313 to 0.250 mg/mL , confirming the critical role of the 6-nitro group in the pharmacophore.

Anti-Infective Drug Discovery SAR Antibacterial Antifungal Quinoxalinone

Chromatographic and Spectroscopic Differentiation: A Key Intermediate with Unique Reactivity

The electron-deficient nature of the 6-nitroquinoxalin-2-one core, due to the strong -I and -M effects of the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group . This reactivity is distinct from 6-chloro or 6-methyl analogs, which either follow different mechanistic pathways or are less activated. This makes 6-nitro-3H-quinoxalin-2-one a superior intermediate for introducing diverse functionalities at the 7- and 5-positions, a versatility not offered by other 6-substituted quinoxalinones.

Organic Synthesis Intermediate Reactivity Nucleophilic Aromatic Substitution

High-Value Application Scenarios for Procuring 6-Nitro-3H-quinoxalin-2-one


Corrosion Inhibition Studies: Probing Structure-Performance Relationships

Researchers investigating novel organic corrosion inhibitors for mild steel in acidic media should procure 6-nitro-3H-quinoxalin-2-one (Q3) for head-to-head performance comparisons against its non-nitrated (Q1) and methylated (Q2) analogs. The distinct HOMO-LUMO gap and electrophilicity index make Q3 the optimal candidate for validating computational models that link electronic structure to inhibition efficiency .

CNS Drug Discovery: Advanced Lead Optimization Starting Point

Neuroscience research groups focused on developing novel anxiolytics or antidepressants can initiate lead optimization programs directly from 6-nitro-2(1H)-quinoxalinone. The compound's validated in vivo efficacy in rat EPM and FST models provides a derisked starting point that is not available with other 6-substituted quinoxalinone analogs, enabling faster progression to pharmacokinetic and safety profiling .

Anti-Infective Hit-to-Lead Exploration: A Critical Pharmacophoric Core

Medicinal chemistry teams pursuing new antibacterial or antifungal agents should utilize 6-nitro-3H-quinoxalin-2-one as the core scaffold for focused library synthesis. SAR evidence confirms that the 6-nitro group is essential for activity, while analogs with other substituents are largely inactive. Procuring this specific intermediate is necessary to build compound collections that can reproduce and improve upon the promising MIC values reported against S. aureus and Candida spp. .

Synthetic Methodology Development: SNAr Reactivity Platform

Process chemistry groups developing new synthetic routes to complex quinoxaline derivatives can leverage the unique electrophilic character of 6-nitro-3H-quinoxalin-2-one. Its enhanced reactivity towards nucleophilic aromatic substitution, a result of the nitro group's electron-withdrawing effect, allows for regioselective functionalization at the 7- and 5-positions, a capability not replicated by the 6-chloro or 6-methyl analogs, making it a versatile building block for creating diverse chemical libraries .

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